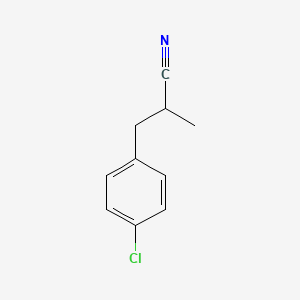

3-(4-Chlorophenyl)-2-methylpropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

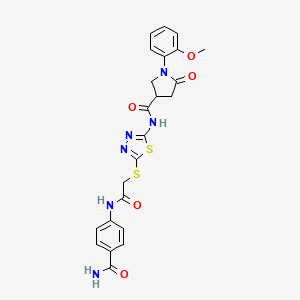

3-(4-Chlorophenyl)-2-methylpropanenitrile, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s by Pfizer, Inc. as a potential treatment for pain and inflammation. However, it was later discovered to have powerful psychoactive effects and was never developed for medical use. CP 47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana.

Scientific Research Applications

Organic Synthesis Applications

Researchers have developed methodologies for the catalytic trifluoromethylation of aromatic and heteroaromatic compounds, highlighting the utility of certain catalysts in the modification of similar structures to "3-(4-Chlorophenyl)-2-methylpropanenitrile" for synthesizing fluorinated organic molecules, which are valuable in pharmaceutical and agricultural industries (Mejía & Togni, 2012).

Environmental Monitoring and Remediation

The detection and degradation of chlorophenols, compounds related to "this compound," have been the focus of several studies. For instance, graphene oxide/NiO nanoparticle composite-ionic liquid modified carbon paste electrodes have been utilized for the selective sensing of 4-chlorophenol, indicating the potential for monitoring environmental pollutants (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016). Additionally, copper-doped titanium dioxide catalysis under visible light has shown effectiveness in degrading chlorophenols, suggesting an environmentally friendly approach to treating water contaminated with similar hazardous organic compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Material Science and Sensor Development

In the realm of material science and sensor development, compounds like "this compound" have been part of studies focusing on the creation of advanced materials and sensors. For example, BiPO4 nanocrystal/BiOCl nanosheet heterojunctions have been explored for their basis in a photoelectrochemical sensor for 4-chlorophenol detection, demonstrating the potential of heterojunction materials in creating sensitive and selective methods for pollutant monitoring (Yan et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

The compound’s interaction with its targets can lead to changes in cellular processes, which can result in therapeutic effects .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .

Result of Action

The result of a compound’s action is typically observed as a change in cellular function or a therapeutic effect .

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-2-methylpropanenitrile may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

3-(4-chlorophenyl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBXJUZVIFQJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1521001-38-6 |

Source

|

| Record name | 3-(4-chlorophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)

![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)

![(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B2988090.png)

![2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988091.png)